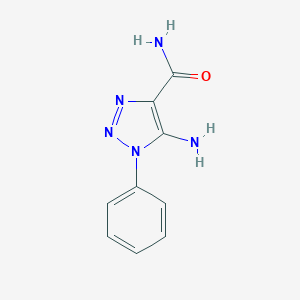

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76221. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1-phenyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHURUUSZJHIVTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942467 |

Source

|

| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20317-25-3 |

Source

|

| Record name | 20317-25-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76221 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document delves into the primary synthetic methodologies, with a focus on the prevalent base-catalyzed [3+2] cycloaddition reaction. It offers a detailed examination of the reaction mechanism, step-by-step experimental protocols, and critical analysis of the process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and development of novel triazole-based therapeutic agents. The core structure of the target molecule is a 5-amino-1,2,3-triazole-4-carboxamide (ATC), which has been identified as a novel and promising scaffold in the development of treatments for diseases such as Chagas' disease.[1]

Introduction: The Significance of the 5-Amino-1,2,3-triazole Scaffold

The 1,2,3-triazole ring system is a cornerstone in modern medicinal chemistry, renowned for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds. The specific substitution pattern of this compound endows it with a unique electronic and structural profile, making it a compelling building block for the design of new therapeutic agents. The presence of the amino and carboxamide functionalities provides avenues for further molecular elaboration and interaction with biological targets. Research into analogous structures has demonstrated their potential as potent inhibitors of various enzymes and receptors, highlighting the importance of efficient and well-understood synthetic routes to this class of compounds.

Primary Synthetic Strategy: Base-Catalyzed [3+2] Cycloaddition

The most direct and widely employed method for the synthesis of this compound is the base-catalyzed [3+2] cycloaddition of phenyl azide with 2-cyanoacetamide. This reaction offers a convergent and atom-economical approach to the desired triazole core.

Reaction Scheme

Figure 1: General reaction scheme for the synthesis of the target molecule.

Causality Behind Experimental Choices

The selection of reagents and conditions for this synthesis is guided by fundamental principles of organic chemistry:

-

Phenyl Azide: Serves as the 1,3-dipole in the cycloaddition reaction. The phenyl group at the N1 position of the resulting triazole is a common feature in many biologically active molecules.

-

2-Cyanoacetamide: This molecule is a crucial component, acting as the two-carbon unit in the cycloaddition. The presence of the electron-withdrawing cyano and carboxamide groups activates the central methylene protons, facilitating their deprotonation by a base.

-

Base (e.g., Sodium Ethoxide): The role of the base is to deprotonate the active methylene group of 2-cyanoacetamide, generating a carbanion. This nucleophilic carbanion then initiates the attack on the terminal nitrogen of the phenyl azide.

-

Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction, as it can dissolve the reactants and the sodium ethoxide base.

Detailed Reaction Mechanism

The base-catalyzed reaction between phenyl azide and 2-cyanoacetamide proceeds through a stepwise mechanism:

-

Deprotonation: The base (B:) abstracts a proton from the active methylene carbon of 2-cyanoacetamide, forming a resonance-stabilized carbanion.

-

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the terminal, electrophilic nitrogen atom of the phenyl azide. This results in the formation of a linear triazene intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the triazene intermediate, now bearing a negative charge, attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered triazole ring.

-

Tautomerization/Protonation: A final protonation step, typically from the solvent or during aqueous workup, yields the aromatic this compound.

Figure 2: Stepwise mechanism of the base-catalyzed cycloaddition.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methodologies for the synthesis of analogous 5-amino-1,2,3-triazole-4-carboxamides.[1][2] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents

| Reagent/Material | Purity | Supplier | Notes |

| Phenyl Azide | >95% | Commercially Available | Handle with care; azides are potentially explosive. |

| 2-Cyanoacetamide | >98% | Commercially Available | Store in a dry environment. |

| Sodium Ethoxide | 21% solution in Ethanol | Commercially Available | Handle under inert atmosphere. |

| Anhydrous Ethanol | >99.5% | Commercially Available | Use a freshly opened bottle or dried solvent. |

| Diethyl Ether | ACS Grade | Commercially Available | For precipitation and washing. |

| Hydrochloric Acid | 1 M aqueous solution | Commercially Available | For neutralization. |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-cyanoacetamide (1.0 eq) in anhydrous ethanol.

-

Addition of Base: To the stirred solution, add sodium ethoxide (1.1 eq) solution in ethanol dropwise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the carbanion.

-

Addition of Phenyl Azide: Add phenyl azide (1.0 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly add the reaction mixture to a beaker of ice-cold water.

-

Neutralize the solution with 1 M hydrochloric acid to a pH of ~7.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold diethyl ether to remove any remaining impurities.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product as a crystalline solid.

-

Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques.

Expected Characterization Data

| Technique | Expected Data |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₉H₉N₅O |

| Molecular Weight | 203.20 g/mol |

| ¹H NMR | Signals corresponding to the phenyl protons, the amino protons, and the carboxamide protons. |

| ¹³C NMR | Resonances for the phenyl carbons, the triazole ring carbons, and the carbonyl carbon. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amino and amide), C=O stretching (amide), and aromatic C-H stretching. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 204.0880 |

Potential Isomerization: The Dimroth Rearrangement

It is crucial for researchers working with 5-amino-1,2,3-triazoles to be aware of the Dimroth rearrangement, an isomerization reaction where the endocyclic and exocyclic nitrogen atoms can exchange places.[3] In the context of this compound, this could potentially lead to the formation of a 5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide isomer, especially under harsh thermal or acidic/basic conditions.[3] Careful control of reaction conditions and thorough characterization of the final product are essential to ensure the desired isomer is obtained.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the robust and efficient base-catalyzed [3+2] cycloaddition of phenyl azide and 2-cyanoacetamide. This guide has provided a detailed, in-depth look at this synthetic route, from the underlying chemical principles to a practical experimental protocol. By understanding the reaction mechanism and being mindful of potential side reactions like the Dimroth rearrangement, researchers can confidently and reproducibly synthesize this valuable heterocyclic scaffold for applications in drug discovery and development. The provided framework for a self-validating experimental system, coupled with comprehensive characterization, ensures the scientific integrity of the synthetic process.

References

- Dimroth, O. (1909). Ueber intramolekulare Umlagerungen. Umlagerungen in der Reihe des 1, 2, 3-Triazols. Justus Liebig's Annalen der Chemie, 364(2), 183-226.

-

Brand, S., et al. (2017). Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. Journal of Medicinal Chemistry, 60(19), 8048–8064. Available at: [Link]

-

Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Chemical Engineering Journal, 417, 129218. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. Turkish Journal of Chemistry, 32(2), 259-298. Available at: [Link]

-

Wang, K., et al. (2009). Cyanoacetamide multicomponent reaction (I): parallel synthesis of cyanoacetamides. Journal of Combinatorial Chemistry, 11(5), 920-927. Available at: [Link]

Sources

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of this compound. This compound belongs to the 1,2,3-triazole class of nitrogen-containing heterocycles, a scaffold recognized for its broad utility and significance in medicinal chemistry and materials science. As a derivative of the 5-amino-1,2,3-triazole-4-carboxamide (ATC) core, it serves as a valuable building block for the development of novel therapeutic agents.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with a detailed understanding of the molecule's structural features, physicochemical parameters, synthetic routes, and spectroscopic signature. By synthesizing data from established literature and chemical databases, this guide aims to facilitate further research and application of this versatile compound.

Introduction

The 1,2,3-Triazole Scaffold: A Privileged Structure

The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention in the scientific community. Its unique chemical features, including a large dipole moment, the capacity for hydrogen bonding, and high stability to metabolic degradation and various chemical conditions, make it an attractive component in the design of functional molecules.[3] In drug discovery, triazoles are considered "privileged scaffolds" because their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and antitumor properties.[3][4]

Significance of this compound

This compound (PubChem CID: 253350) is a specific derivative within the broader class of 1,2,3-triazoles. Its structural framework, featuring a phenyl group at the N1 position, an amino group at C5, and a carboxamide at C4, offers multiple points for chemical modification, making it a highly tractable scaffold for developing structure-activity relationships (SAR).[5] The core ATC structure has been identified as a novel and potent hit series in phenotypic screens against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas' disease.[1][2][6][7] Furthermore, related scaffolds have been investigated as inhibitors of the bacterial SOS response, a pathway critical for DNA repair and the development of antibiotic resistance.[5] This highlights the compound's potential as a foundational element for creating next-generation therapeutics.

Molecular Structure and Physicochemical Properties

Chemical Identity

The fundamental identity of the molecule is established by its structure and standard chemical identifiers.

Caption: 2D structure of this compound.

Physicochemical Data Summary

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key computed properties for the title compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉N₅O | [8] |

| Molecular Weight | 203.20 g/mol | [8] |

| CAS Number | 20317-25-3 | [8] |

| IUPAC Name | 5-amino-1-phenyltriazole-4-carboxamide | [8] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 5 | [9] |

| Polar Surface Area (PSA) | 99.8 Ų | [9] |

| cLogP (Predicted) | 0.7 | [9] |

Structural Analysis

X-ray crystallography studies on analogous 1,2,3- and 1,2,4-triazole derivatives reveal that the triazole ring is consistently planar.[10][11][12] The phenyl ring attached at the N1 position is typically oriented at a slight dihedral angle to the plane of the triazole ring, a conformation that minimizes steric hindrance.[12] The exocyclic amino and carboxamide groups also lie nearly in the plane of the heterocycle, allowing for electron delocalization within the system. This planarity and the presence of multiple hydrogen bond donors and acceptors facilitate intermolecular interactions such as hydrogen bonding and π–π stacking, which are crucial for crystal packing and receptor binding.[3][12]

Synthesis and Purification

Retrosynthetic Analysis

The synthesis of 5-amino-1,2,3-triazole-4-carboxamides is highly modular, allowing for rapid diversification. A common and efficient retrosynthetic approach involves the disconnection of the triazole ring, leading back to two key precursors: an organic azide and an active methylene compound. For the title compound, this corresponds to phenyl azide and 2-cyanoacetamide. This pathway is advantageous due to the commercial availability of a wide variety of starting materials.

Caption: Retrosynthetic analysis for the target molecule.

Recommended Synthetic Protocol

The following protocol describes a generalized base-catalyzed cycloaddition for the synthesis of this compound. This method is adapted from established procedures for analogous compounds.[2]

Materials:

-

Phenyl azide

-

2-Cyanoacetamide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol (EtOH)

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-cyanoacetamide (1.0 eq) in anhydrous ethanol.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. The formation of the enolate is critical for the subsequent nucleophilic attack. Stir the mixture for 15-20 minutes at 0 °C.

-

Azide Addition: Add phenyl azide (1.0 eq) to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Precipitation: Add cold diethyl ether to the residue to precipitate the sodium salt of the product. Collect the solid by vacuum filtration.

-

Neutralization: Dissolve the collected solid in a minimal amount of water and neutralize by dropwise addition of 1 M HCl until the pH is ~7. The neutral product will precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration, wash with cold water, and dry under vacuum.

Purification and Characterization Workflow

The purity of the final compound is paramount for its use in biological assays. The following workflow ensures the isolation of a highly pure product.

Protocol:

-

Primary Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

-

Chromatography (If Needed): If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) is typically effective.

-

Purity Assessment: Final purity should be assessed by High-Performance Liquid Chromatography (HPLC) and determination of the melting point.

-

Structural Confirmation: The identity of the compound must be confirmed using spectroscopic methods as detailed in Section 4.0.

Caption: Workflow for purification and characterization.

Spectroscopic and Analytical Characterization

Spectroscopic data provides definitive proof of a molecule's structure. While a specific experimental spectrum for the title compound is not publicly available, the expected characteristics can be reliably predicted based on its functional groups and data from closely related analogs.[13][14]

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.6 ppm: Multiplet, 5H (protons of the phenyl ring).~7.0-7.5 ppm: Broad singlet, 2H (protons of the -CONH₂ group).~5.5-6.5 ppm: Broad singlet, 2H (protons of the -NH₂ group). |

| ¹³C NMR | ~160-165 ppm: C=O of the carboxamide.~145-155 ppm: C5 of the triazole ring (attached to -NH₂).~120-140 ppm: Carbons of the phenyl ring and C4 of the triazole ring. |

| FT-IR (cm⁻¹) | 3450-3200: N-H stretching (asymmetric and symmetric) from NH₂ and CONH₂ groups.3100-3000: Aromatic C-H stretching.~1660: C=O stretching (Amide I band).~1600: N-H bending. |

| Mass Spec (ESI+) | Expected [M+H]⁺: m/z 204.09 |

Chemical Reactivity and Derivatization Potential

The utility of this compound in research stems from the reactivity of its functional groups, which allows for systematic structural modifications.

-

5-Amino Group: This primary amine is a key site for derivatization. It can undergo acylation, sulfonylation, or reductive amination to introduce a wide variety of substituents. These modifications are crucial for probing the SAR of the scaffold, as changes at this position can significantly impact biological activity.[5][15]

-

4-Carboxamide Group: The amide can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further reactions, such as esterification or coupling with amines to form new amides. The amide nitrogen can also be alkylated under certain conditions.

-

Phenyl Ring: The phenyl group can be substituted with various electron-donating or electron-withdrawing groups through electrophilic aromatic substitution, although this typically requires synthesis from a pre-functionalized phenyl azide. Modifying this ring is a common strategy to tune the compound's lipophilicity and electronic properties.[1]

Applications in Research and Drug Development

The 5-amino-1,2,3-triazole-4-carboxamide (ATC) scaffold is a validated starting point for drug discovery programs.[2]

-

Anti-Chagas Disease Agents: Optimization of the ATC core has led to the discovery of compounds with improved potency, solubility, and metabolic stability, resulting in promising candidates with significant efficacy in murine models of Chagas' disease.[1][6] The title compound serves as a key intermediate for accessing libraries of such analogs.

-

Bacterial SOS Response Inhibitors: The ATC scaffold was identified in high-throughput screens as an inhibitor of the RecA/LexA pathway, which governs the bacterial SOS response to DNA damage.[5] Inhibiting this pathway can sensitize bacteria to existing antibiotics and slow the emergence of resistance, representing a novel anti-infective strategy.

Conclusion

This compound is a chemically tractable and biologically relevant heterocyclic compound. Its robust and modular synthesis, combined with multiple sites for functionalization, makes it an exceptionally valuable scaffold for medicinal chemists. The established importance of the core structure in targeting infectious diseases provides a strong rationale for its continued investigation. This guide has consolidated the key chemical properties, synthetic methodologies, and analytical characteristics to provide a solid foundation for researchers aiming to exploit this promising molecule in their scientific endeavors.

References

-

Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. (MDPI) [Link]

-

Crystal Structures of two Triazole Derivatives. (ResearchGate) [Link]

-

Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking. (NIH) [Link]

-

Crystal Structures of two Triazole Derivatives. (Taylor & Francis Online) [Link]

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (Journal of Medicinal Chemistry) [Link]

-

Structures of 1,2,3-triazole derivatives (3a-h). (ResearchGate) [Link]

-

Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response. (NIH) [Link]

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (PubMed Central) [Link]

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (LCNTDR) [Link]

-

This compound. (PubChem) [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (The Royal Society of Chemistry) [Link]

-

Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi. (PubMed) [Link]

-

Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. (NIH) [Link]

-

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide. (PubChem) [Link]

-

5-Amino-1-benzyl-1H-[3][10][11]triazole-4-carboxylic acid (4-trifluoromethoxy-phenyl)-amide - 1H NMR Spectrum. (SpectraBase) [Link]

-

Transition-metal-free synthesis of 5-amino-1,2,3-triazoles via nucleophilic addition/cyclization of carbodiimides with diazo compounds. (Organic Chemistry Frontiers - RSC Publishing) [Link]

-

Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. (MDPI) [Link]

-

1H-1,2,3-Triazole-4-carboxylic acid, 5-amino-1-benzyl- - 1H NMR Spectrum. (SpectraBase) [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. (National Chemical Laboratory, India) [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advancement of the 5-Amino-1-(Carbamoylmethyl)-1H-1,2,3-Triazole-4-Carboxamide Scaffold to Disarm the Bacterial SOS Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi | LCNTDR [londonntd.org]

- 7. Discovery and Optimization of 5-Amino-1,2,3-triazole-4-carboxamide Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C9H9N5O | CID 253350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxamide | C10H11N5O | CID 225435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. rsc.org [rsc.org]

- 14. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]

- 15. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Expanding Therapeutic Landscape of Triazole Compounds

An In-depth Technical Guide to the Mechanism of Action of Novel Triazole Compounds

The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, represents a cornerstone in modern medicinal chemistry. Historically lauded for their profound impact on the management of fungal infections, the therapeutic applications of triazole derivatives have expanded significantly.[1][2] Today, novel triazole-containing molecules are being rigorously investigated and developed as potent anticancer, antibacterial, and antiviral agents.[3][4][5][6] This guide provides a comprehensive exploration of the multifaceted mechanisms of action of these novel triazole compounds, with a focus on elucidating their molecular targets and downstream cellular consequences. We will delve into both the classical and emerging paradigms of their bioactivity, supported by detailed experimental protocols for their investigation.

Part 1: The Antifungal Powerhouse: Targeting Fungal Cell Membrane Integrity

The quintessential mechanism of action for the vast majority of antifungal triazoles is the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[7][8][9] This is achieved through the specific inhibition of a cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11p).[10][11][12][13][14][15]

The Canonical Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The nitrogen atoms within the triazole ring avidly coordinate with the heme iron atom at the active site of CYP51, effectively blocking the enzyme's catalytic activity.[11][16][17] This inhibition prevents the conversion of lanosterol to ergosterol. The consequences of this enzymatic blockade are twofold:

-

Ergosterol Depletion: The scarcity of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane, leading to increased permeability and impaired function of membrane-bound proteins.[7][8][18]

-

Accumulation of Toxic Sterol Intermediates: The enzymatic block results in the accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the fungal cell and further disrupt membrane function.[7][19][20]

This dual-pronged assault on the fungal cell membrane ultimately leads to fungistatic or fungicidal effects.[11]

Caption: Inhibition of Lanosterol 14α-Demethylase (CYP51) by Novel Triazole Compounds.

An Emerging Secondary Mechanism: Feedback Regulation of HMG-CoA Reductase

Recent research in Aspergillus fumigatus has unveiled a secondary mechanism of action for triazoles. The accumulation of sterol intermediates, resulting from CYP51 inhibition, appears to trigger a negative feedback loop that regulates HMG-CoA reductase (Hmg1), the rate-limiting enzyme in the ergosterol biosynthesis pathway.[19] This suggests that novel triazoles may exert a multi-faceted attack on this critical fungal pathway.

Part 2: Beyond Fungi: The Anticancer Potential of Novel Triazoles

The chemical versatility of the triazole scaffold has enabled its development as a promising pharmacophore in anticancer drug discovery.[3][4][5] Novel triazole derivatives have been shown to exert their anticancer effects through a variety of mechanisms, often by being hybridized with other known cytotoxic moieties.[1]

Induction of Apoptosis and Cell Cycle Arrest

A primary anticancer mechanism of many novel triazole compounds is the induction of apoptosis (programmed cell death) and arrest of the cell cycle.[21] This is often achieved by:

-

Modulating Apoptotic Pathways: Triazole derivatives can increase the levels of pro-apoptotic proteins such as Bax, cytochrome c, APAF1, and caspases-3 and -9, while downregulating anti-apoptotic proteins like Bcl-2.[22][23]

-

Cell Cycle Regulation: These compounds can cause cell cycle arrest, frequently at the G0/G1 or G2/M phases, by suppressing the expression of key cell cycle regulators like cyclin D1 and cyclin E.[21][22]

For instance, certain triazole-estradiol hybrids have demonstrated cytotoxicity against triple-negative breast cancer cells by inhibiting EGFR and its downstream signaling pathways, leading to G0/G1 phase arrest and apoptosis.[22] Similarly, thiophenol-formaldehyde-triazole derivatives have been shown to induce apoptosis in ovarian cancer cells.[24]

Inhibition of Key Cancer-Related Enzymes and Pathways

Novel triazole compounds have been designed to target a range of enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.[3] These targets include:

-

Kinases: Inhibition of kinases such as EGFR, BRAFV600E, and those involved in the ERK and mTOR pathways.[3][22][23]

-

Other Enzymes: Inhibition of carbonic anhydrases and topoisomerases.[3]

-

DNA Interaction: Some triazole derivatives can interfere with DNA interactions.[3]

Caption: Anticancer Mechanisms of Novel Triazole Compounds.

Part 3: A New Frontier: Triazoles as Antibacterial Agents

The escalating crisis of antimicrobial resistance has spurred the search for new classes of antibacterial agents.[6][25] Triazole-containing compounds are emerging as promising candidates with diverse mechanisms of action.[2][25][26]

Multi-Modal Antibacterial Mechanisms

Unlike the often singular target in fungi, triazole-based antibacterial agents can exhibit multiple modes of action, which is advantageous in overcoming resistance.[26] These mechanisms include:

-

Inhibition of Bacterial Enzymes: Targeting essential enzymes involved in processes like DNA replication.[26]

-

Production of Reactive Oxygen Species (ROS): Inducing oxidative stress within the bacterial cell, leading to damage of cellular components.[26]

-

Disruption of the Bacterial Cell Membrane: Rupturing the phospholipid bilayer of the bacterial cell.[26]

The 1,2,3-triazole ring can serve as a versatile linker to connect two different bioactive moieties, creating hybrid molecules with enhanced antibacterial activity.[26]

Part 4: Experimental Protocols for Elucidating Mechanisms of Action

A robust and multi-faceted experimental approach is essential to accurately define the mechanism of action of a novel triazole compound. The following section provides detailed, step-by-step methodologies for key assays.

Workflow for Mechanism of Action Studies

Caption: General Experimental Workflow for Elucidating the Mechanism of Action.

Protocol: In Vitro CYP51 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel triazole compound against lanosterol 14α-demethylase (CYP51).

-

Principle: This assay measures the enzymatic activity of recombinant CYP51 in the presence of varying concentrations of the inhibitor. The conversion of lanosterol to its demethylated product is quantified.

-

Methodology:

-

Reagents and Materials: Recombinant human or fungal CYP51, cytochrome P450 reductase, lanosterol, NADPH, buffer solution, novel triazole compound stock solution, and a suitable detection system (e.g., LC-MS).

-

Assay Preparation: Prepare a reaction mixture containing CYP51, cytochrome P450 reductase, and lanosterol in the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the novel triazole compound (typically in a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., ketoconazole).

-

Reaction Initiation: Start the reaction by adding NADPH. Incubate at 37°C for a predetermined time (e.g., 10-20 minutes).[27]

-

Reaction Termination and Extraction: Stop the reaction and extract the sterols using an organic solvent like ethyl acetate.

-

Analysis: Analyze the extracted sterols by LC-MS to quantify the amount of product formed.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol: Ergosterol Quantification Assay

-

Objective: To quantify the total ergosterol content in fungal cells treated with a novel triazole compound.

-

Principle: Fungal cells are treated with the compound, and the sterols are extracted and quantified spectrophotometrically based on the characteristic four-peaked absorbance spectrum of ergosterol.

-

Methodology:

-

Cell Culture and Treatment: Grow a fungal culture (e.g., Candida albicans) to the mid-logarithmic phase. Treat the cells with the novel triazole compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for a specified duration. Include an untreated control.

-

Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.

-

Sterol Extraction: Resuspend the cell pellet in a saponification solution (e.g., alcoholic potassium hydroxide) and incubate. Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

-

Spectrophotometric Analysis: Scan the absorbance of the n-heptane layer from 230 to 300 nm.

-

Quantification: Calculate the ergosterol content based on the absorbance values at specific wavelengths, accounting for the dry weight of the cell pellet. A significant reduction in ergosterol content in treated cells compared to the control indicates inhibition of the ergosterol biosynthesis pathway.[28]

-

Protocol: Caspase-3/7 Activity Assay (for Apoptosis)

-

Objective: To measure the activity of executioner caspases-3 and -7 in cancer cells treated with a novel triazole compound.

-

Principle: This is a luminescent assay that uses a proluminescent caspase-3/7 substrate. Upon cleavage by active caspase-3/7, a substrate for luciferase is released, resulting in a luminescent signal that is proportional to caspase activity.

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the novel triazole compound. Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Assay Reagent Addition: After the treatment period, add the caspase-glo 3/7 reagent to each well.

-

Incubation: Incubate the plate at room temperature, protected from light.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: An increase in luminescence in treated cells compared to the control indicates the induction of apoptosis through the activation of caspases-3 and -7.[22][23]

-

Part 5: Data Presentation and Interpretation

The clear and concise presentation of quantitative data is crucial for evaluating the potency and mechanism of novel triazole compounds.

Table 1: In Vitro Activity of Novel Triazole Compounds

| Compound | Target Organism/Cell Line | Assay | IC50 / MIC (µM) | Reference |

| Fz25 | MDA-MB-231 (TNBC) | MTT | 8.12 ± 0.85 | [22] |

| Fz57 | MDA-MB-231 (TNBC) | MTT | 21.18 ± 0.23 | [22] |

| Fz200 | MDA-MB-231 (TNBC) | MTT | 10.86 ± 0.69 | [22] |

| Compound 19a | A549 (Lung Cancer) | MTT | 0.0211 - 0.0294 | [21] |

| Compound 46a-c | A549 (Lung Cancer) | SRB | 0.03 - 0.14 | [21] |

| Compound 6b | Candida albicans | Broth Microdilution | 0.0156–0.5 (MIC80) | [10] |

| Compound 6c | Cryptococcus neoformans | Broth Microdilution | 0.0156–0.5 (MIC80) | [10] |

TNBC: Triple-Negative Breast Cancer; MTT/SRB: Cell Viability Assays; MIC: Minimum Inhibitory Concentration.

Conclusion and Future Directions

The therapeutic potential of novel triazole compounds extends far beyond their established role as antifungal agents. Their diverse mechanisms of action, encompassing the inhibition of fungal ergosterol biosynthesis, induction of apoptosis in cancer cells, and multi-modal antibacterial activity, underscore the remarkable versatility of the triazole scaffold. The continued exploration of structure-activity relationships will undoubtedly lead to the development of next-generation triazoles with enhanced potency, selectivity, and pharmacokinetic profiles. A thorough understanding of their molecular mechanisms, elucidated through the rigorous application of the experimental protocols outlined in this guide, is paramount to realizing their full therapeutic potential in addressing critical unmet needs in infectious diseases and oncology.

References

-

Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (n.d.). PubMed. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). ResearchGate. Retrieved from [Link]

-

Mitigating Antimicrobial Resistance through Strategic Design of Multimodal Antibacterial Agents Based on 1,2,3-Triazole with Click Chemistry. (n.d.). ACS Bio & Med Chem Au. Retrieved from [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2020). PubMed. Retrieved from [Link]

-

Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (n.d.). PubMed Central. Retrieved from [Link]

-

A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (n.d.). PubMed Central. Retrieved from [Link]

-

Triazole-Estradiol Analogs Induce Apoptosis and Inhibit EGFR and Its Downstream Pathways in Triple Negative Breast Cancer. (n.d.). MDPI. Retrieved from [Link]

-

Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model. (2019). PubMed. Retrieved from [Link]

-

Understanding the impact of triazoles on female fertility and embryo development. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). PubMed Central. Retrieved from [Link]

-

Advances in synthetic approach to and antifungal activity of triazoles. (n.d.). PubMed Central. Retrieved from [Link]

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020). ResearchGate. Retrieved from [Link]

-

A comprehensive review on triazoles as anticancer agents. (n.d.). DergiPark. Retrieved from [Link]

-

Novel 1,2,4-triazole derivatives as apoptotic inducers targeting p53: Synthesis and antiproliferative activity. (2020). SciSpace. Retrieved from [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. Retrieved from [Link]

-

Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review. (n.d.). PubMed Central. Retrieved from [Link]

-

Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights. (2023). PubMed. Retrieved from [Link]

-

Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023). ACS Publications. Retrieved from [Link]

-

Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. (n.d.). PubMed Central. Retrieved from [Link]

-

Mechanisms of action in antifungal drugs. (n.d.). EBSCO. Retrieved from [Link]

-

1,2,4-Triazoles as Important Antibacterial Agents. (2021). ResearchGate. Retrieved from [Link]

-

Triazoles as antimicrobial: A review. (2017). International Journal of Chemical Studies. Retrieved from [Link]

-

Structures of covalent (72) and non‐covalent (73) Pf20S inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Beyond Conventional Antifungals: Combating Resistance Through Novel Therapeutic Pathways. (n.d.). PubMed Central. Retrieved from [Link]

-

Non-coordinating Inhibitors of CYP51. (n.d.). ResearchGate. Retrieved from [Link]

-

Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (1999). ASM Journals. Retrieved from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (2019). Frontiers. Retrieved from [Link]

-

1,2,3-Triazoles and their metal chelates with antimicrobial activity. (2023). Frontiers. Retrieved from [Link]

-

Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. (n.d.). ASM Journals. Retrieved from [Link]

-

Antifungal agents: mechanisms of action. (n.d.). Retrieved from [Link]

-

Effect of some triazole fungicides on intracellular pH and on cell membrane permeability in leaves of Elodea densa (Planch.) Casp. (1991). PubMed. Retrieved from [Link]

-

Effects of triazoles on fungi. (1983). Semantic Scholar. Retrieved from [Link]

-

Mechanisms of action of the antifungal drugs. (n.d.). ResearchGate. Retrieved from [Link]

-

Sterol Biosynthesis Inhibiting Triazole Fungicides. (n.d.). ResearchGate. Retrieved from [Link]

-

The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Resistance to antifungals that target CYP51. (n.d.). PubMed Central. Retrieved from [Link]

-

CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Journal of Research in Pharmacy » Submission » A comprehensive review on triazoles as anticancer agents [dergipark.org.tr]

- 2. chemijournal.com [chemijournal.com]

- 3. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Is the emergence of fungal resistance to medical triazoles related to their use in the agroecosystems? A mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in antifungal drug development targeting lanosterol 14α-demethylase (CYP51): A comprehensive review with structural and molecular insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Beyond Conventional Antifungals: Combating Resistance Through Novel Therapeutic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Thiophenol-formaldehyde triazole causes apoptosis induction in ovary cancer cells and prevents tumor growth formation in mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. pubs.acs.org [pubs.acs.org]

- 27. journals.asm.org [journals.asm.org]

- 28. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Rise of a Privileged Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 1,2,3-Triazole-4-Carboxamide Derivatives

The 1,2,3-triazole ring system has emerged as a cornerstone in modern drug discovery, valued for its exceptional chemical stability and its capacity to engage in a variety of non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2] This five-membered heterocyclic scaffold is not merely a passive linker; it actively participates in binding to biological targets, often acting as a bioisostere for amide bonds, which enhances metabolic stability.[1] When functionalized at the 4-position with a carboxamide group, the resulting 1,2,3-triazole-4-carboxamide core becomes a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets, leading to a broad spectrum of pharmacological activities.[3][4][5]

The widespread adoption of this scaffold was significantly accelerated by the advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][6] This highly efficient and regiospecific reaction allows for the straightforward synthesis of 1,4-disubstituted 1,2,3-triazoles from a wide array of terminal alkynes and organic azides, making vast chemical libraries accessible for screening.[6][7] This guide, intended for researchers and drug development professionals, synthesizes the current understanding of the diverse biological activities of these derivatives, focusing on the causality behind experimental design and the molecular mechanisms that drive their therapeutic potential.

Core Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The foundation of exploring 1,2,3-triazole-4-carboxamide diversity lies in its accessible synthesis. The CuAAC reaction is the most prevalent and efficient method.[6] Its reliability and mild reaction conditions are why it has become a staple in medicinal chemistry laboratories. The reaction's success hinges on the in-situ generation of a copper(I) catalyst, often from a copper(II) salt like CuSO₄·5H₂O in the presence of a reducing agent such as sodium ascorbate.

Protocol 1: General Synthesis of a 1,2,3-Triazole-4-Carboxamide Derivative

This protocol provides a representative procedure for the coupling of an alkyne-bearing carboxamide with an organic azide.

-

Reactant Preparation: Dissolve the terminal alkyne-carboxamide (1.0 eq) and the selected organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water. The choice of a solvent system that can dissolve both polar and non-polar reactants is crucial for reaction efficiency.

-

Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).

-

Reaction Initiation: To the stirring solution from step 1, add the sodium ascorbate solution, followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq). A color change to pale yellow or green is often indicative of reaction initiation.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the limiting starting material (typically the alkyne) signals completion, which often occurs within 2-12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,2,3-triazole-4-carboxamide derivative.[8]

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[9][10]

Anticancer Activity: A Multifaceted Approach

The most extensively documented biological activity of 1,2,3-triazole-4-carboxamides is their potent and varied anticancer effects.[3][4] These compounds have demonstrated efficacy against a wide range of cancer cell lines, including those of lung, breast, colon, and central nervous system origin, often through highly specific mechanisms of action.[1][11]

Mechanisms of Antineoplastic Action

These derivatives rarely act as simple cytotoxic agents. Instead, they often function by inhibiting specific enzymes or pathways that are critical for cancer cell proliferation and survival.

-

Kinase Inhibition: A primary mechanism is the inhibition of protein kinases that are overactive in cancer cells. Derivatives have been developed as potent inhibitors of c-Met kinase, Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[9][11][12] Molecular docking studies reveal that the triazole and carboxamide moieties form key hydrogen bonds within the ATP-binding pocket of these kinases, preventing phosphorylation of downstream targets and halting signal transduction.[9][12]

-

Topoisomerase Inhibition: Certain derivatives, particularly those hybridized with scaffolds like podophyllotoxin, function as inhibitors of DNA topoisomerase-IIα.[3] By stabilizing the enzyme-DNA cleavage complex, they introduce double-strand breaks in DNA, ultimately triggering apoptosis.

-

Tubulin Polymerization Inhibition: Similar to established drugs like vinca alkaloids, some triazole-carboxamides disrupt microtubule dynamics. They bind to tubulin, inhibiting its polymerization into microtubules, which are essential for forming the mitotic spindle during cell division.[13] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[1][14]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1,2,3-triazole-4-carboxamide scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

| R¹ Substituent (at N1 of triazole) | R² Substituent (on Carboxamide) | Target/Cell Line | Activity (IC₅₀) | Reference |

| p-tolyl | 2,5-dichlorophenyl | Leukemia, Melanoma, Lung (NCI60) | Significant Activity | [11] |

| 2,5-dimethoxyphenyl | 5-(tert-Butyl)-2-(pentyloxy)phenyl | PXR (Antagonist) | Low nanomolar | [15] |

| Phenyl-etodolac moiety | Phenyl | A549 (Lung Cancer) | 3.29 - 10.71 µM | [13] |

| Various aryl groups | Various aryl groups | HeLa, PANC-1, A-549 | Significant Activity | [9] |

| Podophyllotoxin moiety | N/A | A549 (Lung Cancer) | 21.1 - 29.4 nM | [13] |

Table 1: Representative Structure-Activity Relationships of 1,2,3-Triazole-4-Carboxamide Derivatives as Anticancer Agents.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

-

Cell Seeding: Plate cancer cells (e.g., A549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere and enter a logarithmic growth phase by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere. This pre-incubation is critical for ensuring reproducible results.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with solvent only) and a positive control (a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gentle shaking on an orbital shaker for 10 minutes ensures complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial and Antifungal Activity

The unique structural features of the 1,2,3-triazole-4-carboxamide scaffold also lend themselves to potent antimicrobial activity. These compounds are highly stable to metabolic degradation and can form hydrogen bonds, improving their interaction with microbial targets.[2]

Derivatives have shown significant activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans.[2][10][16] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall integrity.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance with a plate reader.

Antiviral Activity

The 1,2,3-triazole scaffold is a key component in several antiviral agents, and the carboxamide derivatives are no exception.[17][18] They have been investigated for activity against a wide range of viruses, including influenza virus, herpes simplex virus (HSV), measles virus, and hepatitis C virus (HCV).[17][18][19]

For instance, 5-hydroxy-1-(β-D-ribofuranosyl)-1,2,3-triazole-4-carboxamide, a nucleoside analog, showed significant activity against herpes and measles viruses.[19] The mechanism often involves the inhibition of viral enzymes crucial for replication, such as polymerases or proteases, or interference with viral entry and assembly. The structure-activity relationships of 1,2,3-triazole-containing lupinine derivatives against influenza virus showed that antiviral potency is highly dependent on the nature of the substituent at the C-4 position of the triazole ring.[20]

Anti-inflammatory Activity

Several series of 1,2,3- and 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory properties.[21][22][23][24] The mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis, or the modulation of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[23][24] Studies on human peripheral blood mononuclear cells (PBMC) have shown that certain triazole derivatives can suppress inflammatory responses with an efficacy comparable to that of ibuprofen.[23]

Conclusion and Future Outlook

The 1,2,3-triazole-4-carboxamide scaffold represents a remarkably versatile and potent platform in medicinal chemistry. Enabled by the efficiency of click chemistry, researchers have developed a vast number of derivatives exhibiting a wide spectrum of biological activities, with anticancer applications being the most prominent. The ability of these compounds to inhibit key targets like kinases, topoisomerases, and microbial enzymes underscores their therapeutic potential.

Future research will likely focus on several key areas:

-

Hybrid Molecules: The combination of the triazole-carboxamide core with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action is a promising strategy.[3][13]

-

Target Selectivity: Fine-tuning the substituents on the scaffold to improve selectivity for specific enzyme isoforms or cancer-specific targets will be critical for reducing off-target effects and improving therapeutic indices.

-

Overcoming Resistance: Designing derivatives that are effective against drug-resistant cancer cell lines or microbial strains remains a significant challenge and a high-priority area of investigation.[2]

The continued exploration of the chemical space around this privileged scaffold, guided by mechanistic insights and detailed structure-activity relationship studies, holds immense promise for the discovery of next-generation therapeutic agents.

References

-

Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2025). Medicinal Chemistry Research. Available from: [Link]

-

Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (2013). Medicinal Chemistry Research. Available from: [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 213-219. Available from: [Link]

-

Revankar, G. R., Solan, V. C., Robins, R. K., & Witkowski, J. T. (1981). Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin. Nucleic Acids Symposium Series, (9), 65-68. Available from: [Link]

-

Gong, L., et al. (2022). Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. European Journal of Medicinal Chemistry. Available from: [Link]

-

Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies. (2023). Letters in Drug Design & Discovery. Available from: [Link]

-

Al-Majid, A. M., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules. Available from: [Link]

-

Gudimella, V., et al. (2022). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Molecules. Available from: [Link]

-

Pahovnik, D., et al. (2022). Synthesis and Antimicrobial Activity of 4-Substituted 1,2,3-Triazole-Coumarin Derivatives. Molecules. Available from: [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][11][19] and[3][9][11]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

A Literature Review Focusing on the Antiviral Activity of[3][11][19] and[3][9][11]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

-

Bhatia, R., Rathore, P., & Nayak, S. (2012). Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

-

Mphahane, N., et al. (2019). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. BMC Chemistry. Available from: [Link]

-

Al-Sanea, M. M., et al. (2022). Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers. Molecules. Available from: [Link]

-

Orazzhanova, L., et al. (2024). Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. Molecules. Available from: [Link]

-

1, 2, 3-TRIAZOLE DERIVATIVES AS POSSIBLE ANTI- INFLAMMATORY AGENTS. (2009). Rasayan Journal of Chemistry. Available from: [Link]

-

A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). International Journal of Pharmaceutical Sciences and Research. Available from: [Link]

-

Witkowski, J. T., Robins, R. K., Khare, G. P., & Sidwell, R. W. (1973). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. Journal of Medicinal Chemistry, 16(8), 935-937. Available from: [Link]

-

An insight on medicinal attributes of 1,2,3- and 1,2,4-triazole derivatives as alpha-amylase and alpha-glucosidase inhibitors. (2023). Bioorganic Chemistry. Available from: [Link]

-

Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022). Frontiers in Chemistry. Available from: [Link]

-

1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. (2021). Frontiers in Pharmacology. Available from: [Link]

-

Synthetic 1,2,4-triazole-3-carboxamides Induce Cell Cycle Arrest and Apoptosis in Leukemia Cells. (2023). Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). Journal of the Iranian Chemical Society. Available from: [Link]

-

Chemical structure of carboxamide derivatives containing 1,2,3-triazole ring. (2023). ResearchGate. Available from: [Link]

-

Biological importance and synthesis of 1,2,3-triazole derivatives: a review. (2024). ResearchGate. Available from: [Link]

-

Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives. (2007). European Journal of Medicinal Chemistry. Available from: [Link]

-

Burska, R., et al. (2015). Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(13), 2593-2598. Available from: [Link]

-

Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. (2024). Pharmaceuticals. Available from: [Link]

-

A summary of the structure–activity relationship study of the synthesized 1,2,4‐triazoles. (2023). ResearchGate. Available from: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry. Available from: [Link]

-

Microwave-assisted synthesis of 1,2,4-triazole-3-carboxamides from esters and amines under neutral conditions. (2014). Tetrahedron Letters. Available from: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (2022). RSC Medicinal Chemistry. Available from: [Link]

-

Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). Molecules. Available from: [Link]

-

New Methods for Synthesis of 1,2,3-Triazoles: A Review. (2021). Polycyclic Aromatic Compounds. Available from: [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. scispace.com [scispace.com]

- 8. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsdronline.com [ijpsdronline.com]

- 10. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Design and Evaluation of 5-oxo-1,2,4-triazole-3-carboxamide Compounds as Promising Anticancer Agents: Synthesis, Characterization, In vitro Cytotoxicity and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles | Bentham Science [benthamscience.com]

- 19. Synthesis and biological activity of certain 1,2,3-triazole carboxamide nucleosides related to bredinin and pyrazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine | MDPI [mdpi.com]

- 21. Synthesis, Characterization and Anti-inflammatory Activity of 1, 2, 4 Triazole Derivatives | Semantic Scholar [semanticscholar.org]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. Synthesis and anti-inflammatory activity of new 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Analysis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic techniques essential for the structural elucidation and characterization of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] The 1,2,3-triazole scaffold is a cornerstone in the development of novel therapeutic agents, making a thorough understanding of its analytical profile crucial for researchers, scientists, and drug development professionals. This document moves beyond procedural lists to explain the causal reasoning behind analytical choices, grounding each technique in established scientific principles. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, presenting detailed experimental protocols, data interpretation, and visual workflows to ensure a self-validating and authoritative guide.

Introduction: The Molecular Profile

This compound (Molecular Formula: C₉H₉N₅O, Molecular Weight: 203.20 g/mol ) is a disubstituted triazole featuring key functional groups that dictate its chemical behavior and spectroscopic signature.[4] The molecule's core structure consists of a 1,2,3-triazole ring, a phenyl substituent at the N1 position, a primary amino group at C5, and a primary carboxamide at C4. This specific arrangement of aromatic and amine/amide functionalities creates a unique electronic environment that is precisely interrogated by the spectroscopic methods detailed herein. Unambiguous characterization is the bedrock of chemical research and drug development, ensuring that biological and chemical findings are attributed to the correct molecular entity.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[5] For substituted triazoles, both 1D (¹H, ¹³C) and 2D experiments are essential for assigning the specific substitution pattern on the heterocyclic ring.[5]

Workflow for NMR Analysis

Caption: General workflow for comprehensive NMR analysis.

Proton (¹H) NMR Analysis

Expert Insight: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d6 (DMSO-d6) is preferred for this compound due to its excellent solubilizing power and its ability to slow the exchange of labile N-H protons, allowing for their observation as distinct, often broad, signals.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of DMSO-d6.

-

Homogenization: Vortex the sample until the solid is completely dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio. The residual solvent peak for DMSO-d6 appears at ~2.50 ppm.

Data Interpretation: The ¹H NMR spectrum provides four key pieces of information: chemical shift (electronic environment), integration (proton count), multiplicity (neighboring protons), and coupling constants.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |